molecular formula C20H20FN3O4 B11319016 2-(2-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide

2-(2-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide

Cat. No.: B11319016
M. Wt: 385.4 g/mol
InChI Key: QCVSXAIAGPJJOT-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the fluorophenoxy group: This step involves the nucleophilic aromatic substitution of a fluorobenzene derivative with a suitable nucleophile.

    Coupling with the propanamide moiety: The final step involves coupling the oxadiazole intermediate with a propanamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or organolithium compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide involves interaction with specific molecular targets. It has been suggested that the compound exerts its effects through modulation of benzodiazepine receptors, which are involved in the regulation of neuronal excitability . This interaction may lead to anticonvulsant effects by enhancing inhibitory neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as an anticonvulsant agent sets it apart from other similar compounds.

Properties

Molecular Formula

C20H20FN3O4

Molecular Weight

385.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C20H20FN3O4/c1-3-12-26-15-10-8-14(9-11-15)19-23-20(24-28-19)22-18(25)13(2)27-17-7-5-4-6-16(17)21/h4-11,13H,3,12H2,1-2H3,(H,22,24,25)

InChI Key

QCVSXAIAGPJJOT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)C(C)OC3=CC=CC=C3F

Origin of Product

United States

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